Deanol pidolate

Description

Contextualization within the Dimethylethanolamine (DMAE) Family of Compounds

Deanol pidolate is a member of the broader family of deanol salts and esters. rxlist.comncats.io Deanol, or DMAE, is a naturally occurring compound and a structural analogue of choline (B1196258). scielo.brnih.gov It serves as a biochemical precursor to acetylcholine (B1216132), a critical neurotransmitter. wikidoc.org The pidolate salt form is just one of several derivatives of deanol that have been investigated by researchers. Other examples include deanol aceglumate, deanol acetamidobenzoate, and deanol bitartrate. rxlist.comfda.gov The core of these compounds remains the deanol molecule, with the differing salt or ester forms potentially influencing its physicochemical properties and biological disposition.

Historical Trajectory of Academic Inquiry into Deanol/DMAE

The scientific investigation of deanol and its derivatives has a history stretching back several decades. healthline.com A prescription form of deanol was once available for managing behavioral and learning difficulties in children but was later withdrawn from the market. rxlist.comhealthline.com

Early Biochemical Discoveries of Dimethylaminoethanol (B1669961)

Early biochemical research identified dimethylaminoethanol as a compound related to choline. wikidoc.org It was found to be a tertiary amine and a primary alcohol. nih.gov Studies in the mid-20th century began to explore its metabolic fate. For instance, research in the 1950s investigated the conversion of DMAE to choline in animal models. nih.gov These foundational studies established its role as a potential precursor in biochemical pathways.

Evolution of Central Research Hypotheses Regarding Deanol/DMAE

The central hypothesis guiding much of the research on deanol/DMAE has been its potential role as a precursor to acetylcholine. atamanchemicals.combmj.com This led to investigations into its utility for conditions thought to be associated with cholinergic deficits. scielo.br For example, it was studied in the context of tardive dyskinesia, with the theory that it could counteract a relative lack of central nervous system acetylcholine. nih.gov However, the hypothesis that DMAE is directly methylated to choline in the brain and subsequently alters acetylcholine levels has been a subject of debate, with some in vivo experiments failing to confirm this mechanism. atamanchemicals.comnih.gov More recent research has also explored other potential mechanisms, such as free radical scavenging. researchgate.net

Methodological Advancements in Early Deanol/DMAE Studies

Early studies on deanol/DMAE employed a range of methodologies available at the time. These included animal models to study its metabolism and distribution. nih.gov Gas chromatography was one of the early analytical methods used for the simultaneous analysis of DMAE, acetylcholine, and choline in plasma samples from rats and mice. scielo.br As research progressed, double-blind, placebo-controlled trials became more common in clinical investigations to assess its efficacy in various conditions, although the quality and results of these older studies have been varied. ebsco.combmj.comnih.gov Later studies have utilized more advanced techniques, such as electron paramagnetic resonance (EPR) to investigate its antioxidant properties. researchgate.net

Research Findings on this compound and DMAE

Academic research has produced a variety of findings related to this compound and its primary component, DMAE. These findings span from its biochemical properties to its effects in preclinical and clinical studies.

| Research Area | Key Findings |

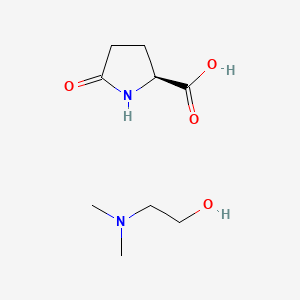

| Biochemical Properties | This compound is a 1:1 salt of 5-oxo-l-proline (pidolic acid) and 2-(dimethylamino)ethanol (DMAE). ontosight.ai DMAE is a precursor to choline, which is essential for the synthesis of the neurotransmitter acetylcholine. wikidoc.org |

| Cognitive Function | Some early studies in the 1970s suggested potential benefits of DMAE for attention deficit disorder in children. ebsco.com However, a systematic review of cholinergic compounds, including DMAE, did not confirm positive effects for tardive dyskinesia. atamanchemicals.com A double-blind trial of DMAE in Alzheimer's disease did not find it to be an effective treatment. rxlist.com |

| Skin Research | A study investigating formulations containing DMAE pidolate and DMAE acetoamidobenzoate on swine skin found that they enhanced the thickness of the viable epidermis. researchgate.net |

| Metabolism and Pharmacokinetics | In rats, a significant portion of administered DMAE is excreted in the urine, with the N-oxide of DMAE being a major metabolite. nih.gov Research has also indicated that DMAE can be incorporated into phospholipid pathways. nih.gov |

| Mechanism of Action | The primary hypothesized mechanism is the elevation of acetylcholine levels in the brain, though direct evidence for this in vivo is debated. atamanchemicals.com Other proposed mechanisms include antioxidant and free-radical scavenging activities. researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

2-(dimethylamino)ethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.C4H11NO/c7-4-2-1-3(6-4)5(8)9;1-5(2)3-4-6/h3H,1-2H2,(H,6,7)(H,8,9);6H,3-4H2,1-2H3/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEHWWVKPWBXGD-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCO.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCO.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946233 | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-72-6 | |

| Record name | L-Proline, 5-oxo-, compd. with 2-(dimethylamino)ethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deanol pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-L-proline, compound with 2-(dimethylamino)ethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEANOL PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V68I8147P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Deanol Pidolate

Neurotransmitter System Modulation

The primary mechanism of action investigated for deanol revolves around its influence on central and peripheral neurotransmitter systems, with a significant focus on its interactions with cholinergic pathways.

Deanol's interaction with the cholinergic system is complex, involving its potential role as a precursor to essential molecules, its influence on neurotransmitter levels, and its interaction with transport mechanisms. The overarching hypothesis has been that deanol can enhance cholinergic transmission, although the precise mechanisms and outcomes are subjects of ongoing scientific debate. nih.gov

Deanol has long been hypothesized to be a biochemical precursor to acetylcholine (B1216132) (ACh), the primary neurotransmitter in the cholinergic system. nih.govnih.gov The rationale is that deanol, being structurally related to choline (B1196258), could serve as a substrate for choline synthesis in the body. rxlist.comresearchgate.netcaringsunshine.comexercise.comresearchgate.net It is believed that deanol is converted into choline, which is then used to form acetylcholine, a neurotransmitter crucial for functions like memory, learning, and muscle contraction. rxlist.comexercise.comresearchgate.net

However, this role as a direct precursor, particularly within the central nervous system, has been contested. While it is known that the liver can process deanol into choline, the resulting choline molecule is charged, which may prevent it from efficiently crossing the blood-brain barrier. wikidoc.org Furthermore, some in vivo experiments have indicated that deanol is not methylated to form choline within the brain itself. wikidoc.orgatamanchemicals.com This has led to questions regarding its efficacy as an immediate precursor for acetylcholine synthesis in the central nervous system. nih.gov Despite the debate, the potential for deanol to increase the body's choline pool remains a central aspect of its proposed mechanism. caringsunshine.comwebmd.com

Several studies have demonstrated that the administration of deanol can lead to an increase in choline concentrations in both the bloodstream and neural tissues.

In animal models, treatment with deanol resulted in a significant increase in choline levels in both plasma and the brain. nih.gov

Meclofenoxate, an ester of deanol, was found to produce a dramatic elevation of choline levels in the central nervous system of rats; deanol itself also raised CNS choline, though it was found to be about half as potent. nih.gov

One proposed mechanism for this increase is that deanol inhibits the metabolism of choline in peripheral tissues, such as the kidneys and liver. nih.govcapes.gov.br This inhibition of choline's breakdown and phosphorylation could lead to an accumulation of free choline in the blood, which then becomes available for transport into the brain. nih.govcapes.gov.brnih.gov

Table 1: Summary of Research on Deanol's Effects on Choline and Acetylcholine Levels

| Study Focus | Experimental Model | Key Findings | Reference(s) |

|---|---|---|---|

| Choline Levels | Rats | Administration of deanol increased choline concentration in plasma and brain. | nih.gov |

| Choline Levels | Rats | Deanol administration elevated blood choline levels. | nih.gov |

| Choline Levels | Rats | Meclofenoxate (a deanol ester) and deanol elevated choline levels in the CNS. | nih.gov |

| Choline Metabolism | Mice | Deanol increased blood choline concentration by inhibiting its metabolism in peripheral tissues. | nih.govcapes.gov.br |

| Acetylcholine Levels | Rats | Despite increasing brain choline, deanol did not alter brain acetylcholine concentration or synthesis. | atamanchemicals.comnih.gov |

| Acetylcholine Levels | Mice and Rats | No increase in whole brain acetylcholine levels was detected after various deanol doses. A selective increase was seen only in the striatum of mice at a massive dose. | nih.gov |

| Acetylcholine Levels | Rats | In a study with meclofenoxate, elevated choline in the hippocampus was accompanied by elevated acetylcholine levels. | nih.gov |

While deanol can increase choline levels, its effect on the concentration and turnover of acetylcholine is less clear and appears to be a point of scientific discrepancy. The logical assumption that increased choline would lead to increased acetylcholine synthesis is not consistently supported by experimental data. caringsunshine.comatamanchemicals.com

Several in vivo studies have reported that despite elevating brain choline, deanol administration did not result in a corresponding increase in brain acetylcholine concentrations. atamanchemicals.comnih.gov One study found no effect on acetylcholine synthesis even when turnover was pharmacologically stimulated. nih.gov Another comprehensive study using gas chromatography failed to detect an increase in whole-brain acetylcholine levels in rodents, except in the striatum at an extremely high dose. nih.gov

Conversely, some evidence suggests a potential for influencing acetylcholine levels under specific conditions. For instance, meclofenoxate, the ester of deanol, was shown to create a new, elevated steady-state level of acetylcholine in the hippocampus, which was not observed in other brain regions. nih.gov This suggests that the effects may be region-specific and potentially dependent on the metabolic state of the neurons. nih.gov

The synthesis of acetylcholine in cholinergic neurons is critically dependent on the uptake of extracellular choline via the high-affinity choline transporter (CHT). nih.govfrontiersin.org Research indicates that deanol directly interacts with this transport system, adding another layer of complexity to its mechanism of action.

Studies have shown that deanol acts as a competitive inhibitor of high-affinity choline transport. nih.govnih.gov In vitro experiments with rat brain synaptosomes revealed that deanol weakly but competitively inhibits choline uptake, which could reduce acetylcholine synthesis via this pathway. nih.gov Furthermore, research demonstrated that the affinity of the choline transport carrier for deanol is at least as great as it is for choline itself. nih.gov

This creates a dual, somewhat paradoxical, effect: deanol administration increases the amount of choline available in the blood while simultaneously competing with that choline for transport into the brain. nih.gov The ultimate impact on brain acetylcholine levels is therefore a result of the balance between these two opposing actions: an increase in the precursor pool in the blood and a competitive inhibition of its uptake at the blood-brain barrier. nih.gov

Table 2: Research Findings on Deanol's Interaction with High-Affinity Choline Transport

| Finding | Experimental Model | Details | Reference(s) |

|---|---|---|---|

| Competitive Inhibition | Rat Brain Synaptosomes (in vitro) | Deanol was found to be a weak competitive inhibitor of the high-affinity transport of choline. | nih.gov |

| Competition at Blood-Brain Barrier | Rats (in vivo) | Deanol competes with choline for uptake from the bloodstream into the brain. | nih.gov |

| Carrier Affinity | Rats (in vivo) | The affinity of the choline transport mechanism for deanol is at least as great as it is for choline. | nih.gov |

Beyond its role in choline metabolism and transport, another proposed mechanism for deanol involves direct interactions at the receptor level. Some research suggests that deanol's effects could be mediated by the stimulation of cholinergic receptors. nih.govcapes.gov.br One hypothesis posits that by causing an accumulation of free choline in the blood, deanol facilitates the entry of choline into the brain, where it may then stimulate cholinergic receptors. nih.govcapes.gov.br

This mechanism is more extensively theorized in dermatological applications, where the presence of non-neuronal acetylcholine receptors on skin cells like fibroblasts and keratinocytes is well-documented. researchgate.netresearchgate.netresearchgate.net The theory suggests that acetylcholine, potentially derived from deanol, stimulates these cutaneous receptors to modulate cellular activities. researchgate.netinlabmed.es However, direct evidence for significant receptor-level stimulation within the central nervous system remains less defined in the available literature.

Effects on Acetylcholine Concentration and Turnover

Potential Interactions with Other Neurotransmitter Systems

While deanol is primarily discussed for its role as a potential cholinergic precursor, evidence suggests its pharmacological effects may involve complex and indirect interactions with other major neurotransmitter systems. Pharmacologically induced changes in acetylcholine activity can lead to perturbations in other systems, such as the dopaminergic, serotonergic, and GABAergic systems. acnp.orgnih.gov

Studies have noted that antipsychotic drugs, which block dopamine (B1211576) and consequently increase acetylcholine turnover, can produce depressive symptoms in some patients. acnp.org The administration of acetylcholine precursors like deanol has, in some instances, been reported to induce mood changes, including depression and, paradoxically, hypomania, suggesting an influence on mood-regulating neurochemical pathways. nih.gov The relationship appears to be multifaceted; for example, serotonin (B10506) can alter the release of dopamine, and GABAergic systems are known to modulate both dopamine and cholinergic activities. neupsykey.com

In the context of movement disorders, deanol was investigated for its effects on the dopamine system, though with conflicting results. cambridge.org The complex interplay between these systems suggests that the effects of deanol are not isolated to cholinergic pathways but are part of a broader network of neurochemical regulation. acnp.org

Table 1: Summary of Potential Interactions with Other Neurotransmitter Systems

| Neurotransmitter System | Nature of Interaction | Observed or Hypothesized Effects |

| Dopaminergic | Indirect; secondary to cholinergic modulation. acnp.org | Investigated for effects on levodopa-induced dyskinesia with conflicting outcomes. cambridge.org Antipsychotics that block dopamine and increase acetylcholine turnover can induce depressive symptoms. acnp.org |

| Serotonergic | Indirect; part of complex inter-system regulation. acnp.orgneupsykey.com | Serotonin is known to alter dopamine release, which can be influenced by cholinergic status. neupsykey.com |

| GABAergic | Indirect; part of complex inter-system regulation. acnp.orgneupsykey.com | The GABA system modulates both dopamine and cholinergic systems. neupsykey.com |

Cellular and Subcellular Biotransformations

Upon absorption, deanol undergoes rapid transport to the liver, where it is extensively metabolized before excretion. europa.euatamankimya.com The primary metabolic pathways involve oxidation and, to a lesser extent, demethylation. europa.eu

Metabolic Pathways of Deanol and its Salts

The biotransformation of deanol results in several key products. The main routes of metabolism are conversion to an N-oxide form and a proposed demethylation pathway. europa.eueuropa.eu

A primary metabolic fate of deanol is oxidation to deanol-N-oxide, which is a major urinary metabolite. europa.eunih.gov Studies designed to quantify urinary metabolites after deanol administration have confirmed that deanol-N-oxide is a significant product of its biotransformation. researchgate.netresearchgate.net The extent of this conversion can be influenced by factors such as dose, sex, and species, with research suggesting that the metabolic pathway can become saturated at higher doses. nih.gov At increased dosages, the proportion of unmetabolized deanol excreted generally increases relative to its N-oxide metabolite. nih.gov

A secondary, postulated metabolic route for deanol is demethylation to form ethanolamine. europa.eueuropa.eu This resulting compound, ethanolamine, can then enter into normal endogenous metabolic pathways. atamankimya.comnih.gov In human studies, it was noted that after an injected dose, a significant portion was not excreted as unchanged deanol, leading to the suggestion that the remainder may have been demethylated. atamankimya.comeuropa.eu

Table 2: Overview of Deanol Metabolic Pathways

| Pathway | Metabolite(s) | Key Findings |

| N-Oxidation | Deanol-N-Oxide | Identified as a primary urinary metabolite. europa.eunih.gov The pathway appears to be saturable at higher doses. nih.gov |

| Demethylation | Ethanolamine | A proposed pathway where deanol is demethylated, allowing the product to enter normal metabolic routes. europa.eueuropa.eunih.gov |

| Minor Pathway | N,N-dimethylglycine | Identified as a minor metabolite in excretion studies. nih.gov |

Conversion to Deanol-N-Oxide

Integration into Cellular Structures

A significant aspect of deanol's pharmacology is its ability to be integrated into cellular components, particularly in neural tissue.

Instead of being directly methylated to form choline in the brain, research indicates that deanol is incorporated into phospholipids (B1166683). atamanchemicals.comwikidoc.org It binds to phospholipids, substituting for choline, to create phosphatidyl-dimethylaminoethanol. atamankimya.comwikidoc.org This newly formed molecule is then integrated directly into nerve cell membranes. atamankimya.comatamanchemicals.comataman-chemicals.com This incorporation is believed to alter membrane properties, potentially increasing fluidity and permeability. atamankimya.comatamanchemicals.comwikidoc.org

Studies using radiolabeled deanol compounds in animal models have elucidated the specific steps of this process. nih.gov Following administration, deanol was found to participate directly in the phospholipid metabolic cycle, with researchers identifying key labeled intermediaries such as phosphoryldimethylethanolamine (P-DMAE) and glycerophosphatidyl-N,N-dimethylethanolamine (GP-DMAE). nih.govnih.gov

Table 3: Compounds in the Phospholipid Incorporation Pathway

| Compound Name | Abbreviation | Role in Pathway |

| Deanol | DMAE | The initial compound that enters the metabolic cycle. nih.gov |

| Phosphoryldimethylethanolamine | P-DMAE | An identified intermediary metabolite in the phospholipid cycle. nih.govnih.gov |

| Glycerophosphatidyl-N,N-dimethylethanolamine | GP-DMAE | An identified intermediary glycerophospholipid formed from deanol. nih.gov |

| Phosphatidyl-dimethylaminoethanol | - | The final phospholipid analog incorporated into the nerve membrane. atamanchemicals.comwikidoc.org |

Influence on Membrane Fluidity and Permeability

Deanol, a primary component of deanol pidolate, exerts a notable influence on the biophysical properties of cellular membranes, specifically their fluidity and permeability. Research indicates that deanol is incorporated into nerve cell membranes. ataman-chemicals.comwikidoc.org Within the brain, deanol is not methylated to form choline but is instead integrated into phospholipids to create phosphatidyl-dimethylaminoethanol (Ptd-DMAE). wikidoc.org This modified phospholipid is then embedded into the lipid bilayer of nerve membranes. wikidoc.org

The incorporation of Ptd-DMAE alters the composition of the membrane. Changes in the fatty acid and head group composition of membrane phospholipids are known to regulate critical membrane properties. d-nb.infocas.cz An increase in membrane fluidity and permeability is a direct consequence of the integration of deanol into these structures. ataman-chemicals.comwikidoc.org This alteration can affect the function of embedded proteins, such as receptors and enzymes, and influence transport processes across the cell membrane.

The table below summarizes the findings related to deanol's effect on cell membranes.

| Component | Mechanism | Consequence on Membrane | Reference(s) |

| Deanol (DMAE) | Incorporation into phospholipids to form phosphatidyl-dimethylaminoethanol (Ptd-DMAE). | Increased fluidity and permeability. | ataman-chemicals.comwikidoc.org |

| Ptd-DMAE | Integration into the lipid bilayer of nerve membranes. | Alteration of membrane biophysical properties. | wikidoc.org |

Antioxidant Properties and Radical Scavenging Mechanisms

This compound exhibits significant antioxidant capabilities, primarily attributed to its deanol component. researchgate.net When incorporated into nerve membranes, deanol functions as an antioxidant, protecting the cell from oxidative damage. ataman-chemicals.comwikidoc.org The antioxidant activity involves the neutralization of free radicals, which are highly reactive molecules with unpaired electrons that can damage cellular components like lipids, proteins, and nucleic acids. nih.gov

The primary mechanisms through which antioxidants scavenge free radicals include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). bas.bg Deanol is recognized as a potent radical scavenger, capable of neutralizing various reactive oxygen species (ROS). nih.govresearchgate.net

Reduction of Lipofuscin Accumulation

A specific manifestation of deanol's antioxidant activity is its ability to inhibit the formation and accumulation of lipofuscin. researchgate.net Lipofuscin is an age-related pigment composed of aggregated protein and lipid residues that accumulates in various tissues, including the brain and heart. researchgate.netresearchgate.net Its formation is believed to be a result of free-radical-induced peroxidation of polyunsaturated fatty acids and subsequent cross-linking with proteins. researchgate.net

The accumulation of lipofuscin within cells can impair the function of lysosomes, the cellular organelles responsible for waste degradation. researchgate.net This impairment leads to a vicious cycle of further accumulation of dysfunctional mitochondria and an increase in ROS production. researchgate.net By acting as a free radical scavenger, deanol interrupts the peroxidative chain reactions that lead to lipofuscin formation, thereby reducing its accumulation and the associated cellular stress. researchgate.netresearchgate.net

The table below outlines the antioxidant mechanisms of deanol.

| Antioxidant Effect | Mechanism of Action | Cellular Impact | Reference(s) |

| Radical Scavenging | Neutralization of free radicals (e.g., ROS). | Protection of cellular macromolecules from oxidative damage. | nih.govnih.govresearchgate.net |

| Mitigation of Oxidative Stress | Reduction of the overall burden of reactive oxygen species. | Maintenance of cellular homeostasis. | researchgate.netnih.gov |

| Reduction of Lipofuscin | Inhibition of free radical-induced lipid peroxidation. | Decreased accumulation of age-related pigment, improved lysosomal function. | researchgate.netresearchgate.net |

Enzymatic and Biochemical Pathway Modulation

This compound, a compound formed from 2-(dimethylamino)ethanol (deanol or DMAE) and pyroglutamic acid (p-Glu), modulates key enzymatic and biochemical pathways, particularly those related to neurotransmitter and phospholipid metabolism. ontosight.aicij.gob.mx Both constituent molecules are recognized for their procholinergic properties, suggesting a synergistic effect on cholinergic systems. cij.gob.mx

Interaction with Enzymes Involved in Choline and Acetylcholine Metabolism

Deanol is widely regarded as a biochemical precursor to choline and, by extension, the neurotransmitter acetylcholine (ACh). cij.gob.mxrxlist.comjebms.org The synthesis and degradation of acetylcholine are tightly regulated by specific enzymes. Choline acetyltransferase (ChAT) catalyzes the synthesis of ACh from choline and acetyl-CoA, while acetylcholinesterase (AChE) hydrolyzes ACh into choline and acetate (B1210297) in the synaptic cleft. researchgate.netderangedphysiology.com

This compound has been shown to influence this pathway directly. Preclinical studies in rats demonstrated that the administration of this compound resulted in increased extracellular levels of both choline and acetylcholine in the medial prefrontal cortex. cij.gob.mxnih.gov The mechanism for this increase appears to be multifactorial. Deanol administration in mice was found to inhibit the metabolism of choline in peripheral tissues, specifically by inhibiting the rates of oxidation and phosphorylation of choline in the kidneys and liver. nih.gov This inhibition leads to an accumulation of free choline in the blood, which can then cross the blood-brain barrier and serve as a substrate for acetylcholine synthesis in the brain. wikidoc.orgnih.gov This suggests that deanol's interaction is not a direct enzymatic activation of ChAT but rather an indirect effect by increasing the availability of the precursor, choline.

The table below details the research findings on the effect of deanol on choline and acetylcholine levels.

| Compound | Animal Model | Observed Effect | Proposed Mechanism | Reference(s) |

| This compound | Rat | Increased extracellular choline and acetylcholine in the prefrontal cortex. | Procholinergic properties of both deanol and pyroglutamic acid components. | cij.gob.mxnih.gov |

| Deanol | Mouse | Increased choline concentration in blood and kidneys; inhibition of choline oxidation and phosphorylation in peripheral tissues. | Inhibition of peripheral choline metabolism leads to increased choline availability for the brain. | nih.gov |

Impact on Phospholipid Biosynthetic Pathways

Deanol also directly intersects with phospholipid metabolism, a fundamental process for membrane biogenesis and repair. plos.orgresearchgate.net Instead of being directly converted to choline within the brain, deanol is utilized in phospholipid synthesis. wikidoc.org It serves as a substitute for choline in the synthesis of phosphatidylcholine (PC), a major component of cell membranes.

This process results in the formation of phosphatidyl-dimethylaminoethanol (Ptd-DMAE). wikidoc.org The synthesis of phospholipids like PC occurs through complex pathways such as the Kennedy pathway. researchgate.net By being incorporated into these pathways, deanol directly alters the chemical composition of the resulting phospholipids. This newly synthesized Ptd-DMAE is then integrated into neuronal membranes, which is the basis for its effects on membrane fluidity and permeability. wikidoc.org This indicates that deanol can modulate the output of phospholipid biosynthetic pathways, leading to the production of structurally different membrane lipids.

Influence on General Metabolic Regulation Properties

The metabolic effects of this compound are best understood by examining the distinct roles of its two constituent molecules: Deanol and Pyroglutamic Acid. While direct research on the metabolic regulatory properties of the combined this compound compound is limited, the individual actions of its components provide a framework for its potential influence on systemic metabolism.

Metabolic Influence of the Deanol Component (DMAE)

Deanol, also known as 2-(dimethylamino)ethanol (DMAE), is a structural analog of choline and its metabolic influence is primarily linked to its interaction with choline-dependent pathways. nih.gov

Choline Metabolism: Research has explored the hypothesis that DMAE may increase acetylcholine levels by first being methylated to choline. nootropicsexpert.com However, studies in rodents have shown that DMAE does not appear to be converted into choline in vivo. nih.gov Instead, evidence suggests that DMAE may influence choline levels by affecting its metabolism in peripheral tissues. nootropicsexpert.com One study in mice indicated that deanol administration led to an increase in both the concentration and turnover rate of free choline in the blood. nootropicsexpert.com This was attributed to the inhibition of choline metabolism in tissues, which could lead to an accumulation of choline in the bloodstream. nootropicsexpert.com

In a yeast model of succinate (B1194679) dehydrogenase (SDH) deficiency, DMAE was found to alter metabolism to normalize the succinate:2-ketoglutarate ratio, which is crucial for the function of certain dioxygenase enzymes. bioscientifica.com This finding suggests a potential role for DMAE in modulating aspects of the tricarboxylic acid (TCA) cycle. bioscientifica.com The study also noted that as a choline precursor, DMAE significantly increased choline levels in the yeast cells. bioscientifica.com

Lipid Metabolism: Perturbations in choline metabolism can impact lipid metabolism, particularly the synthesis of phospholipids like phosphatidylcholine, a major component of cell membranes. atamankimya.com Research in mouse embryos has shown that DMAE can inhibit the synthesis of phosphocholine (B91661) and phosphatidylcholine. nih.gov This suggests that by competing with or inhibiting choline uptake and metabolism, DMAE may indirectly influence lipid bilayer composition and cell signaling pathways that rely on choline-derived lipids.

The following table summarizes the observed metabolic effects of Deanol (DMAE) from various research findings:

| Metabolic Area | Organism/Model | Observed Effect | Reference |

| Choline Metabolism | Mice | Increased concentration and turnover of free choline in blood. | nootropicsexpert.com |

| Choline Metabolism | Rats/Mice | Did not significantly alter choline uptake, distribution, or convert into choline in vivo. | nih.gov |

| TCA Cycle Intermediates | Yeast (SDH-deficient) | Normalized the succinate:2-ketoglutarate ratio. | bioscientifica.com |

| Lipid Metabolism | Mouse Embryos | Inhibited synthesis of phosphocholine and phosphatidylcholine. | nih.gov |

Metabolic Influence of the Pyroglutamic Acid Component

Pyroglutamic acid, also known as 5-oxoproline, is a derivative of glutamic acid and is involved in amino acid metabolism. hep.com.cnwikipedia.org

Amino Acid and Energy Metabolism: Pyroglutamic acid is a metabolite within the glutathione (B108866) cycle and can be converted to glutamate. wikipedia.orgnih.gov This positions it as a potential regulator of amino acid pools. Research in perennial ryegrass has demonstrated that the application of pyroglutamic acid can lead to the upregulation of several key metabolic pathways. hep.com.cnnih.gov Metabolic profiling of the plant tissues revealed an increase in metabolites associated with:

Carbon assimilation in photosynthesis. hep.com.cnnih.gov

Glycolysis and the tricarboxylic acid (TCA) cycle , indicating an influence on cellular respiration and energy production. hep.com.cnnih.gov

Proteinogenic amino acid metabolism , suggesting a role in the building blocks of proteins. hep.com.cnnih.gov

Glutathione metabolism , which is critical for antioxidant defense. hep.com.cnnih.gov

Nucleotide metabolism , essential for DNA, RNA, and ATP synthesis. hep.com.cnnih.gov

While these findings are from a plant model, they highlight the potential of pyroglutamic acid to exert a broad influence on central metabolic pathways, including those related to glucose and protein metabolism.

The table below outlines the metabolic pathways influenced by Pyroglutamic Acid based on the available research:

| Metabolic Pathway | Organism/Model | Observed Effect | Reference |

| Carbon Assimilation | Perennial Ryegrass | Upregulation of associated metabolites. | hep.com.cnnih.gov |

| Glycolysis | Perennial Ryegrass | Upregulation of associated metabolites. | hep.com.cnnih.gov |

| Tricarboxylic Acid (TCA) Cycle | Perennial Ryegrass | Upregulation of associated metabolites. | hep.com.cnnih.gov |

| Proteinogenic Amino Acid Metabolism | Perennial Ryegrass | Upregulation of associated metabolites. | hep.com.cnnih.gov |

| Glutathione Metabolism | Perennial Ryegrass | Upregulation of associated metabolites. | hep.com.cnnih.gov |

| Nucleotide Metabolism | Perennial Ryegrass | Upregulation of associated metabolites. | hep.com.cnnih.gov |

Preclinical Neurobiological Investigations of Deanol Pidolate

In Vitro Studies on Neuronal and Glial Cell Models

Detailed in vitro studies specifically investigating Deanol Pidolate's effects on neuronal and glial cell models are not extensively documented in publicly available scientific literature. Research in this area has predominantly focused on the broader actions of deanol.

Cellular Uptake Mechanisms in Synaptosomes and Isolated Brain Cells

Specific studies detailing the cellular uptake mechanisms of this compound in synaptosomes and isolated brain cells are scarce. However, research on related choline (B1196258) analogs provides some insight. For instance, studies on N-amino-N,N-dimethylaminoethanol, a compound structurally similar to deanol, show that it is transported into rat striatal synaptosomes via the high-affinity choline uptake system. nih.gov This transport occurs at approximately 30% of the rate of choline. nih.gov Once inside, it can be acetylated to form a "false transmitter". nih.gov Given that deanol is a choline precursor, it is plausible that it utilizes similar transport mechanisms, but direct evidence for this compound is lacking. rxlist.comresearchgate.net

Effects on Neuronal Viability and Proliferation

The direct effects of this compound on neuronal viability and proliferation have not been a primary focus of published research. Studies on deanol (DMAE) have yielded varied results in different cell types. For example, some research on non-neuronal cells, such as those in the skin, suggests that DMAE may influence cellular activities like proliferation and viability, possibly through its interaction with cholinergic receptors present on various cell types. researchgate.net In a study on primary neuronal cultures, deanol (DMEA) was shown to decrease the frequency of spontaneous synaptic events in a concentration-dependent manner without affecting the resting membrane potential. nih.gov However, comprehensive data on how this compound specifically impacts the long-term health and proliferation of neurons and glial cells is not available.

Evaluation of Acetylcholine (B1216132) Release in Cell Culture Systems

The hypothesis that deanol acts as a precursor to acetylcholine (ACh) has been a long-standing point of interest and debate. rxlist.comnih.govnih.gov The theory suggests that by increasing choline levels, deanol could subsequently increase the synthesis and release of acetylcholine. rxlist.comwebmd.com However, direct in vitro evidence evaluating the release of acetylcholine from neuronal cell cultures specifically in response to this compound is not well-documented. One study using a related compound, N-amino-N,N-dimethylaminoethanol, found that while it was acetylated within synaptosomes, the combined release of the resulting false transmitter and endogenous acetylcholine was reduced compared to controls. nih.gov Another study failed to detect an increase in brain acetylcholine levels in rodents after acute administration of deanol. nih.gov These findings suggest the relationship between deanol and acetylcholine release is complex and not fully elucidated.

In Vivo Animal Model Studies

Pharmacokinetic Profiles in Brain and Peripheral Tissues (e.g., Plasma, Kidney, Liver)

Specific pharmacokinetic profiles for this compound in animal models are not readily found in the literature. However, studies on deanol provide some general insights. Following administration in mice, deanol has been shown to affect choline metabolism in peripheral tissues. nih.gov It can increase the concentration of free choline in the blood and kidneys by inhibiting its metabolism in these tissues. nih.gov Deanol was found to inhibit the phosphorylation of choline in the liver and kidneys. nih.gov The hypothesis is that by inhibiting peripheral choline metabolism, deanol elevates blood choline levels, which can then enter the brain. nih.gov

Table 1: Effects of Deanol on Choline Metabolism in Mice

| Tissue | Effect of Deanol Administration | Reference |

|---|---|---|

| Blood | Increased concentration and turnover rate of free choline. | nih.gov |

| Kidneys | Increased concentration of choline; inhibited choline phosphorylation. | nih.gov |

This table is based on data for Deanol, not specifically this compound.

Neurochemical Alterations in Specific Brain Regions (e.g., Prefrontal Cortex, Hippocampus)

Research into the specific neurochemical alterations in brain regions like the prefrontal cortex and hippocampus following this compound administration is limited. Studies on deanol have investigated its potential as a cholinergic agent. nih.gov Despite theories that it may increase brain acetylcholine, one study in rodents did not find an elevation in ACh levels in the cortex, striatum, or hippocampus after deanol administration, except for a selective increase in the striatum at very high doses. nih.gov A study on human hippocampal tissue slices showed that deanol (DMEA) could decrease epileptiform activity, suggesting an influence on neuronal excitability in this region. nih.gov The prefrontal cortex and hippocampus are crucial for cognitive functions, and alterations in their neurochemistry are a key area of neuroscience research. nih.govnih.govfrontiersin.org However, more specific research is required to determine the precise effects of this compound on the neurochemical landscape of these critical brain areas.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Deanol |

| 2-dimethylaminoethanol (DMAE/DMEA) |

| Acetylcholine (ACh) |

| Choline |

| N-amino-N,N-dimethylaminoethanol |

| Deanol L-pidolate |

Choline and Acetylcholine Dynamics

This compound, a compound formed from the reaction between deanol (dimethylaminoethanol) and pyroglutamic acid, has been a subject of preclinical research primarily for its potential role in modulating central cholinergic systems. researchgate.netcij.gob.mx Deanol is considered an indirect precursor to acetylcholine, the essential neurotransmitter for learning and memory functions. nih.govmdpi.com The hypothesis is that deanol can be converted to choline, which is then used to synthesize acetylcholine. nih.gov

A key preclinical investigation using intracerebral microdialysis in conscious, freely moving rats provided direct evidence of this relationship. cij.gob.mx Oral administration of deanol pyroglutamate (B8496135) resulted in dose-dependent increases in the extracellular levels of both choline and acetylcholine in the medial prefrontal cortex. cij.gob.mx At higher doses, the compound produced significant elevations in acetylcholine, demonstrating a clear impact on the dynamics of this neurotransmitter system in a critical brain region for cognitive function. cij.gob.mx

Studies on the parent compound, deanol, suggest that its mechanism may also involve inhibiting the metabolism of choline in peripheral tissues, which increases choline concentration in the blood, making more of it available to enter the brain. nih.gov However, the direct measurement of increased acetylcholine in the brain following this compound administration provides strong support for its pro-cholinergic effects. cij.gob.mx

Table 1: Effect of Oral this compound on Extracellular Levels of Acetylcholine and Choline in Rat Medial Prefrontal Cortex Data extracted from a preclinical microdialysis study. cij.gob.mx

| Treatment Group | Average Post-Treatment Acetylcholine Level (Change vs. Vehicle) | Average Post-Treatment Choline Level (Change vs. Vehicle) |

| Vehicle | Baseline | Baseline |

| 10 mg/kg | -20% (Significant Reduction) | Significant Increase |

| 40 mg/kg | No Significant Change | Significant Increase |

| 160 mg/kg | No Significant Change | Significant Increase |

| 640 mg/kg | +68% (Significant Increase) | +412% (Maximal Increase) |

| 1,280 mg/kg | +91% (Significant Increase) | +459% (Maximal Increase) |

Other Neurotransmitter System Changes

While the effects of this compound on the cholinergic system are a primary focus of research, information regarding its influence on other neurotransmitter systems, such as the dopaminergic, serotonergic, or GABAergic systems, is limited in the available scientific literature.

Research on the parent compound, deanol, has explored its interaction with the dopamine (B1211576) system. One study found that a high dose of deanol significantly reduced apomorphine-induced stereotypy, a behavior linked to dopamine receptor stimulation. nih.gov This suggests a potential modulatory effect on striatal dopaminergic activity. nih.gov However, these findings are related to deanol itself and not specifically the pidolate salt, and further research is needed to understand if and how this compound interacts with these other crucial neurotransmitter pathways.

Behavioral Phenotyping in Animal Models of Cognitive Function

The Morris water maze is a standard behavioral test used to assess hippocampal-dependent spatial learning and memory in rodents. nih.gov Preclinical studies have demonstrated that deanol pyroglutamate improved the performance of rats in this test. researchgate.netcij.gob.mx This improvement in spatial memory is consistent with the compound's observed effects on enhancing cholinergic function in the prefrontal cortex, a brain area that works in concert with the hippocampus to support spatial navigation and memory. cij.gob.mx

Passive avoidance is a fear-motivated test used to evaluate learning and memory. In this paradigm, an animal learns to avoid an environment where it previously received an aversive stimulus. Studies have shown that deanol pyroglutamate can effectively attenuate memory deficits in this task. researchgate.netcij.gob.mx Specifically, when a memory deficit was induced with scopolamine (B1681570), a drug that blocks muscarinic acetylcholine receptors, prior administration of this compound significantly improved retention in the passive avoidance test. cij.gob.mxresearchgate.net This finding further supports the compound's ability to counteract cholinergic deficits and enhance learning and memory processes. researchgate.net

The open field test is commonly used to assess general locomotor activity and exploratory behavior in rodents. nih.govwikipedia.org Specific data from open field tests or other exploratory behavior analyses for this compound are not extensively detailed in the reviewed literature. However, a study on the parent compound, deanol, investigated its effects on spontaneous locomotor activity. It was found that a dose of deanol that was effective in reducing dopamine-agonist-induced stereotyped behaviors did not significantly alter spontaneous locomotor activity on its own. nih.gov This suggests that the compound's cognitive-enhancing effects may not be confounded by a general increase in motor stimulation. nih.gov

Learning and Passive Avoidance Behavior

Investigation in Animal Models of Neurological Impairment (e.g., Scopolamine-Induced Deficits)

A widely used animal model for studying cognitive impairment, particularly deficits related to Alzheimer's disease, involves the administration of scopolamine to induce a temporary state of amnesia by blocking cholinergic transmission. researchgate.net this compound has been investigated specifically for its ability to counteract these chemically induced deficits.

Preclinical research has shown that this compound robustly reduces the memory deficits caused by scopolamine in rats across multiple behavioral paradigms. researchgate.netcij.gob.mx It was shown to reverse the impairment in passive avoidance learning and improve performance in the Morris water maze in scopolamine-treated animals. researchgate.netcij.gob.mx These behavioral improvements align with the neurochemical findings that this compound increases acetylcholine levels in the brain, directly countering the receptor blockade caused by scopolamine. cij.gob.mx

Table 2: Summary of this compound's Effects in Animal Models of Cognitive Function

| Behavioral Test | Animal Model | Condition | Finding |

| Morris Water Maze | Rat | Normal | Improved performance in spatial memory. cij.gob.mx |

| Passive Avoidance | Rat | Scopolamine-Induced Deficit | Reduced memory deficit and improved retention. cij.gob.mx |

| Spontaneous Locomotor Activity | Rat | Normal | No significant alteration (finding for parent compound Deanol). nih.gov |

Synthetic Pathways and Advanced Analytical Methodologies for Deanol Pidolate Research

Chemical Synthesis Approaches for Deanol and its Pidolate Salt

The synthesis of deanol pidolate involves the initial preparation of its two constituent components: deanol and pidolic acid. ontosight.ai

Precursor Chemistry and Reaction Pathways

Deanol Synthesis:

Deanol, also known as dimethylaminoethanol (B1669961) (DMAE), is an organic compound featuring both a tertiary amine and a primary alcohol functional group. atamanchemicals.comdrugbank.com The industrial production of deanol is primarily achieved through the ethoxylation of dimethylamine (B145610). atamankimya.com This reaction involves treating dimethylamine with ethylene (B1197577) oxide, typically at elevated temperatures (125-160 °C) and pressures (15-30 bar) in the presence of water as a catalyst. atamanchemicals.com

The reaction can be summarized as follows: (CH₃)₂NH + C₂H₄O → (CH₃)₂NCH₂CH₂OH

This process yields deanol, a colorless, viscous liquid with a characteristic fish-like odor. atamankimya.comnih.gov

Pidolic Acid:

Pidolic acid, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. ontosight.aisolabia.com It is a naturally occurring molecule in the body. solabia.com

This compound Salt Formation:

This compound is formed through a simple acid-base reaction between deanol (a weak base) and pidolic acid (an acid). ontosight.ai The two compounds are combined in a 1:1 molar ratio to form the salt. ontosight.ainih.gov This process results in the formation of this compound, also chemically named 5-oxo-L-proline, compound with 2-(dimethylamino)ethanol (1:1). ontosight.ainih.gov

Purification and Derivatization Techniques

Purification:

Following the synthesis of deanol, purification is essential to remove unreacted precursors and byproducts. Distillation is a common method employed for this purpose, taking advantage of the differences in boiling points between deanol and other components in the reaction mixture. atamanchemicals.com The final product is a refined and dehydrated deanol. atamanchemicals.com

For this compound, standard purification techniques for salts, such as recrystallization, can be employed to achieve a high degree of purity. The choice of solvent for recrystallization is critical and depends on the solubility characteristics of this compound.

Derivatization:

Derivatization is a chemical modification process used to enhance the analytical detection of a compound. For deanol, which lacks a strong chromophore, derivatization can be crucial for certain analytical techniques like HPLC with UV detection. researchgate.net

For gas chromatography (GC) analysis, derivatization is often necessary to improve the volatility and thermal stability of deanol and to reduce peak tailing, a common issue with alcohols in GC. researchgate.net Silylation is a common derivatization technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent like pyridine, is used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.netchromforum.org This creates a less polar and more volatile derivative suitable for GC analysis. researchgate.netresearchgate.net

Advanced Analytical Techniques for Characterization and Quantification

A suite of advanced analytical techniques is employed to elucidate the structure of this compound and to quantify its presence in various matrices.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. A validated NMR spectroscopic method has been developed for the quantitative determination of dimethylaminoethanol (DMAE) and its salts, including this compound, in cosmetic formulations. nih.gov This method is noted for its simplicity, precision, and accuracy, making it suitable for quality control of both raw materials and finished products. nih.gov

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The mass spectrum of deanol under electron ionization typically shows characteristic fragmentation patterns that can be used for its identification. nist.gov When coupled with chromatographic techniques, MS becomes a highly sensitive and selective detection method.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method for the analysis of volatile and thermally stable compounds. While deanol itself can be analyzed by GC, derivatization is often preferred to improve its chromatographic behavior. researchgate.netnih.gov Specific GC-MS methods have been developed to measure deanol in biological tissues. nih.govnih.gov These methods are quantitative and reproducible over a wide range of concentrations. nih.gov

In GC-MS analysis, the gas chromatograph separates the components of a mixture, and the mass spectrometer serves as the detector, providing mass spectra of the eluted compounds. This combination allows for both the identification and quantification of deanol. The use of deuterated internal standards, such as [2H6]deanol, can improve the accuracy of quantification. nih.gov Milder electron ionization conditions in MS can sometimes be used to increase the relative abundance of the molecular ion, aiding in identification. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) stands as a pivotal analytical technique in the study of this compound and its related compounds, offering high sensitivity and specificity for quantification in complex biological matrices. This method is particularly crucial for pharmacokinetic and metabolic studies.

Research has focused on developing and validating LC-MS/MS methods for the detection of deanol and its primary metabolite, deanol-N-oxide. In one such study, a quantitative detection method for deanol-N-oxide in urine was established using LC-MS/MS. nih.govresearchgate.net This is significant in various research contexts, including monitoring the metabolic fate of deanol after administration. The methodology involves the separation of the analyte from other urinary components via liquid chromatography, followed by ionization and detection by tandem mass spectrometry. The use of multiple reaction monitoring (MRM) ensures high selectivity by tracking specific precursor-to-product ion transitions. nih.gov

The development of these methods requires careful optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings (e.g., ionization mode, collision energy). For instance, a study on the analysis of various polyunsaturated fatty acids utilized an ultra-fast liquid chromatography (UFLC) system coupled with a tandem mass spectrometer, employing electrospray ionization (ESI) in negative mode and an optimized gradient program. nih.gov Similar principles are applied to deanol analysis, often using stable isotope-labeled internal standards to ensure accuracy and precision. mdpi.com

Table 1: Example Parameters for LC-MS/MS Analysis of Deanol Metabolites

| Parameter | Specification | Source |

|---|---|---|

| Instrumentation | Ultra Fast-Liquid Chromatography with Tandem Mass Spectrometry (UFLC-MS/MS) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for amines like deanol | nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standard | Stable isotope-labeled analog (e.g., Deuterated deanol) | mdpi.com |

| Matrix | Urine, Plasma | nih.govnih.gov |

| Limit of Detection (LOD) | As low as 0.05 µg/mL for Deanol-N-Oxide in urine | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | As low as 0.15 µg/mL for Deanol-N-Oxide in urine | nih.govresearchgate.net |

This table is illustrative of typical parameters and values found in LC-MS/MS method development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique used for the separation, identification, and quantification of deanol in various preparations, including raw materials and pharmaceutical or cosmetic formulations. researchgate.netscielo.br The development of an HPLC method is a systematic process that involves selecting the appropriate stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. lcms.cz

For compounds like deanol, which lack a strong chromophore, derivatization may be employed, or detection can be performed at low UV wavelengths (around 205 nm). scielo.br However, this can present challenges with baseline noise and interference. Therefore, method development often focuses on optimizing conditions to enhance signal-to-noise ratios. A key aspect of HPLC method development is validation, which ensures the method is accurate, precise, linear, and robust for its intended purpose, following guidelines such as those from the International Conference on Harmonization (ICH). turkjps.org

A reverse-phase HPLC (RP-HPLC) method was developed to quantify DMAE glycolate (B3277807) in cosmetic formulations. scielo.br This method utilized a non-polar stationary phase (C18 or C8 column) and a polar mobile phase. scielo.brnih.gov The retention of the analyte is controlled by adjusting the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. scielo.brlcms.cz

Table 2: Key Validation Parameters for a Developed HPLC Method

| Validation Parameter | Description | Typical Acceptance Criteria | Source |

|---|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.999 | turkjps.org |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Recovery within 98-102% | turkjps.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 2% | turkjps.org |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference at the retention time of the analyte. | scielo.br |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within limits. | turkjps.org |

This table represents common parameters and acceptance criteria for HPLC method validation.

Electrochemical and Potentiometric Methods

Electrochemical methods offer a simple, rapid, and cost-effective alternative for the analysis of specific compounds. mdpi.com For deanol, which is a basic compound, potentiometric titration is a particularly suitable technique. scielo.br

A non-aqueous potentiometric titration method has been successfully developed and validated for the assay of a deanol salt (DMAE glycolate) as a raw material and in a topical emulsion. scielo.br This method involves dissolving the sample in a non-aqueous solvent system, such as glacial acetic acid and acetic anhydride, which enhances the basic properties of the dimethylamino group of deanol. The solution is then titrated with a standard solution of a strong acid, like perchloric acid in acetic acid. The endpoint of the titration, where the analyte has been completely neutralized, is determined by monitoring the potential change with a suitable electrode system. scielo.br Using the first derivative of the titration curve allows for a more accurate determination of the equivalence point. scielo.br

The primary advantages of this potentiometric method include its simplicity, speed, and high accuracy, making it an excellent choice for quality control and stability studies where rapid analysis is required. scielo.brplos.org The validation of such a method demonstrated high precision and accuracy, with recovery rates between 95% and 104%. plos.org

Stable Isotope-Labeled Compound Utilization in Metabolic Research

Stable isotope labeling is a powerful strategy in metabolomics and pharmacokinetic research to trace the metabolic fate of a compound within a biological system. nih.govnumberanalytics.com This technique involves replacing one or more atoms in the molecule of interest (e.g., deanol) with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). numberanalytics.com

Because stable isotopes are chemically identical to their natural counterparts, the labeled compound behaves identically to the unlabeled compound in biological processes. numberanalytics.com However, the mass difference allows the labeled compound and its metabolites to be distinguished and quantified by mass spectrometry (MS). nih.gov

In the context of deanol research, stable isotope labeling can be used to:

Trace Metabolic Pathways: By administering labeled deanol, researchers can track its conversion to metabolites like deanol-N-oxide, choline (B1196258), and subsequently acetylcholine (B1216132). This provides definitive evidence of metabolic pathways.

Determine Pharmacokinetic Parameters: The use of labeled compounds allows for precise measurement of absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous levels of the same compound.

Investigate Protein Dynamics: In broader research areas relevant to deanol's proposed mechanisms, such as Alzheimer's disease, stable isotope labeling with mass spectrometry (SILAC or SILAM) is used to assess protein synthesis, turnover, and localization, providing insights into disease pathology. nih.govresearchgate.net

This approach offers a dynamic view of metabolic networks and overcomes limitations of traditional metabolomics studies by enabling absolute quantification and flux measurement. nih.gov

Methodological Development for Metabolite Profiling (e.g., Deanol-N-Oxide)

The development of robust analytical methods is essential for accurately profiling the metabolites of this compound, with Deanol-N-oxide being a key metabolite of interest. nih.govresearchgate.net Such profiling is critical for understanding the compound's biotransformation and for correlating metabolic profiles with physiological effects.

LC-MS/MS is the premier technique for this purpose due to its inherent sensitivity and selectivity. A specific LC-MS/MS method was developed to determine the urinary excretion profiles of deanol-N-oxide following the oral administration of deanol. nih.govresearchgate.net The study successfully quantified the levels of this metabolite in volunteers' urine, establishing baseline concentrations and peak levels post-administration.

The key findings from this methodological development include:

The establishment of a reliable method with a limit of detection (LOD) of 0.05 µg/mL and a limit of quantification (LOQ) of 0.15 µg/mL for deanol-N-oxide. nih.govresearchgate.net

The determination of urinary concentration ranges in different scenarios, providing valuable data for future studies.

Table 3: Urinary Deanol-N-Oxide Concentrations Determined by a Validated LC-MS/MS Method

| Condition | Analyte | Concentration Range / Value | Time to Max. Concentration (t_max) | Source |

|---|---|---|---|---|

| Pre-administration Specimens | Deanol-N-Oxide | 0.3 - 1.3 µg/mL | N/A | nih.govresearchgate.net |

| Routine Doping Control Samples (n=180) | Deanol-N-Oxide | Below LOQ - 1.8 µg/mL | N/A | nih.govresearchgate.net |

| Post-administration of 130 mg Deanol | Deanol-N-Oxide | c_max between 100 - 250 µg/mL | 2 - 5 hours | nih.govresearchgate.net |

Meclofenoxate is a pro-drug that metabolizes to deanol. nih.govresearchgate.net

This type of methodological development and application is fundamental for building a comprehensive understanding of the metabolic journey of this compound in the body.

Table 4: List of Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | Deanol pyroglutamate (B8496135); 5-Oxo-L-proline, compound with 2-(dimethylamino)ethanol (1:1) |

| Deanol | 2-(Dimethylamino)ethanol; Dimethylaminoethanol; DMAE |

| Deanol-N-Oxide | - |

| Pyroglutamic Acid | Pidolic acid; 5-oxoproline |

| Deanol Glycolate | DG |

| Acetonitrile | - |

| Methanol | - |

| Perchloric Acid | - |

| Glacial Acetic Acid | - |

| Acetic Anhydride | - |

| Meclofenoxate | Centrophenoxine |

| Choline | - |

Theoretical Frameworks and Hypotheses in Deanol Pidolate Research

Cholinergic Hypothesis of Cognitive Function and Deanol's Proposed Role

The cholinergic hypothesis of cognitive function posits that the neurotransmitter acetylcholine (B1216132) (ACh) is critical for processes such as memory, learning, and attention. nih.govmdpi.com A decline in cholinergic neurotransmission is considered a key factor in the cognitive decline associated with conditions like Alzheimer's disease. mdpi.com

Deanol, also known as dimethylaminoethanol (B1669961) (DMAE), has been investigated for its potential role within this framework, primarily as a precursor to choline (B1196258), which is a building block for acetylcholine. caringsunshine.comrxlist.comjebms.org The initial hypothesis was that by increasing the available pool of choline in the brain, deanol could enhance the synthesis of acetylcholine, thereby supporting cognitive function. rxlist.comatamanchemicals.comnih.gov Some proponents suggest that deanol may increase the production of acetylcholine, a neurotransmitter vital for nerve cell communication and various brain functions. atamanchemicals.comhealthline.com

However, the role of deanol as a direct and efficient precursor to acetylcholine in the brain has been a subject of debate. atamanchemicals.comwikidoc.org Some research has indicated that deanol is not directly methylated to choline in the brain and does not significantly alter brain acetylcholine levels. wikidoc.orgatamanchemicals.com Other studies suggest that while deanol is processed into choline by the liver, the resulting choline molecule is charged and may not efficiently cross the blood-brain barrier. wikidoc.org Furthermore, some findings indicate that deanol may even compete with choline for transport across the blood-brain barrier. science.govnih.gov Despite these debates, some studies in rats have shown that dimethylaminoethanol pyroglutamate (B8496135) can increase extracellular levels of both choline and acetylcholine in the prefrontal cortex. nih.gov

One study on senile outpatients suggested that while deanol did not significantly improve memory or other cognitive functions, it did lead to positive behavioral changes such as reduced depression and increased motivation. nih.govcapes.gov.br

Neuroprotective Hypotheses and Mechanisms of Action (e.g., Anti-Lipofuscin, Antioxidant)

Beyond the cholinergic hypothesis, research into deanol has explored its potential neuroprotective effects. These hypotheses center on its ability to counteract age-related cellular damage.

A significant area of investigation has been deanol's proposed role as an anti-lipofuscin agent. nootropicsexpert.com Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in cells, particularly neurons, with age and is considered a hallmark of cellular aging. By aiding in the removal of lipofuscin, deanol is theorized to support cellular health and function. nootropicsexpert.com

Additionally, deanol has been investigated for its antioxidant properties. atamanchemicals.commuggenthaler.chresearchgate.net The brain is highly susceptible to oxidative stress due to its high metabolic rate. Antioxidants can neutralize harmful free radicals, which are unstable molecules that can damage cells. conicet.gov.ar Deanol is thought to act as a radical scavenger, protecting neurons from oxidative damage. atamanchemicals.comnih.gov Some studies have explored its ability to scavenge specific free radicals. conicet.gov.ar This antioxidant activity may also contribute to its proposed neuroprotective effects. researchgate.net

Some theories also suggest that deanol may help prevent the buildup of beta-amyloid in the brain, a substance linked to age-related cognitive decline. atamanchemicals.com

Conceptual Models of Deanol's Influence on Cellular and Membrane Dynamics

The influence of deanol on cellular and membrane dynamics represents another important theoretical framework. Cell membranes are crucial for cellular function, acting as barriers and facilitating communication. The fluidity and integrity of these membranes are vital for their proper function. nih.gov

One conceptual model suggests that deanol is incorporated into phospholipids (B1166683) in nerve membranes, creating phosphatidyl-dimethylaminoethanol. wikidoc.org This incorporation is thought to increase membrane fluidity and permeability. wikidoc.org This alteration of the membrane structure may, in turn, influence the function of embedded proteins and receptors.

Another aspect of this model is the interaction of deanol with phospholipid metabolism. dntb.gov.uanih.govmdpi.com Some research suggests that deanol can stimulate the synthesis of certain phospholipids in neuronal membranes, which could enhance their plasticity and function. researchgate.net Studies in rats have shown that dimethylethanolamine (DME), another name for deanol, can lead to a selective enrichment of polyunsaturated phosphatidylcholines in the liver, suggesting an influence on phospholipid metabolism. nih.gov

Integration of Deanol Pidolate into Nootropic Theoretical Constructs

This compound is often classified within the broader category of nootropics, or "smart drugs," which are substances believed to enhance cognitive function. jebms.orgmuggenthaler.chdrugbank.com The theoretical basis for including deanol in this category stems from its proposed mechanisms of action that align with the goals of nootropics: improving memory, learning, and attention. innerbody.com

Nootropics are thought to work through various mechanisms, including modulating neurotransmitter systems, improving brain metabolism, and protecting the brain from damage. mdpi.com Deanol's hypothesized role as a cholinergic agent and a neuroprotectant fits well within this construct. jebms.orgresearchgate.net

Paradigms for Investigating Deanol's Effects on Brain Network Cohesion and Energetic Efficiency

More recent and advanced theoretical paradigms for investigating the effects of compounds like deanol focus on their impact on brain network cohesion and energetic efficiency. These models move beyond single neurotransmitter systems to consider the brain as a complex, interconnected network.

Investigational paradigms in this area might include advanced neuroimaging techniques to observe how deanol affects functional connectivity between different brain regions. The theory is that by enhancing cholinergic function or improving membrane fluidity, deanol could lead to more efficient communication within and between brain networks.

Another area of investigation is brain energetic efficiency. The brain is an energy-intensive organ, and impairments in energy metabolism are linked to cognitive decline. Some nootropics are believed to enhance cognitive function by improving the brain's use of glucose and oxygen. nih.govmdpi.com For example, some compounds are thought to shift glucose metabolism to more energy-efficient aerobic pathways. nih.gov Future research could explore whether deanol influences these metabolic pathways, potentially leading to increased energetic efficiency in the brain. Some research suggests that certain nootropics may widen blood vessels, increasing blood and oxygen flow to the brain. jebms.org

One study noted that neurofeedback techniques, which aim to train individuals to regulate their own brainwave activity, are being explored to address not only the amplitude but also the connectivity (coherence and asymmetry) of the brain's bioelectrical activity. cambridge.org While not directly studying deanol, this highlights the growing interest in understanding and modulating brain network dynamics.

Future Directions and Emerging Research Avenues for Deanol Pidolate

Exploration of Unexplored Biochemical Interactions and Metabolic Fates

The current understanding of deanol's metabolism suggests it may increase bodily choline (B1196258), thereby potentially influencing acetylcholine (B1216132) synthesis. webmd.com Studies in rats using gas chromatography-mass spectrometry have shown that while deanol is taken up by the brain, it is not directly methylated or acetylated there. nih.gov Instead, it appears to increase choline concentrations in both plasma and the brain. nih.gov Research in mice suggests that deanol may achieve this by inhibiting choline metabolism in peripheral tissues, leading to an accumulation of free choline in the blood which can then enter the brain. nih.gov

Future research must move beyond these foundational hypotheses to delineate the complete metabolic journey of deanol pidolate. A significant gap in knowledge is the metabolic fate and biochemical role of the pidolate (pyroglutamic acid) component and how it may interact with or modulate the effects of deanol.

Key future research questions include:

Enzymatic Pathways: Identifying the specific enzymes responsible for the metabolism of deanol and pidolic acid. While metabolism via the phospholipid cycle has been suggested, the key enzymatic players have not been fully characterized. nih.gov

Tissue Retention: A study in rats found that a significant portion of administered deanol was retained in tissues after 24 hours. nih.gov Future work should aim to characterize the chemical form of these retained compounds to understand their long-term fate and potential biological activity.

Untargeted Metabolomics: Applying broad-spectrum metabolomic analyses to identify novel, previously undiscovered metabolites of both deanol and pidolic acid in various tissues, particularly within the central nervous system.